Androgen receptor degrader-2

Molecular glue degrader CRBN E3 ligase PROTAC

Androgen receptor degrader-2 (compound 9, CAS 2616553-33-2) is a small-molecule androgen receptor (AR) degrader with the IUPAC name 2-(2,6-dioxopiperidin-3-yl)-5,6,7,8-tetrahydropyrrolo[3,4-g]isoquinoline-1,3-dione hydrochloride and a molecular weight of 349.77 Da. The compound contains a glutarimide moiety (thalidomide-like) that recruits the cereblon (CRBN) E3 ubiquitin ligase, classifying it as a molecular glue degrader rather than a heterobifunctional PROTAC.

Molecular Formula C16H16ClN3O4
Molecular Weight 349.77 g/mol
Cat. No. B12374989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrogen receptor degrader-2
Molecular FormulaC16H16ClN3O4
Molecular Weight349.77 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C4CNCCC4=C3.Cl
InChIInChI=1S/C16H15N3O4.ClH/c20-13-2-1-12(14(21)18-13)19-15(22)10-5-8-3-4-17-7-9(8)6-11(10)16(19)23;/h5-6,12,17H,1-4,7H2,(H,18,20,21);1H
InChIKeySJPPLXLJZHLCNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androgen Receptor Degrader-2 (CAS 2616553-33-2): Compound Identity, Class, and Procurement Baseline


Androgen receptor degrader-2 (compound 9, CAS 2616553-33-2) is a small-molecule androgen receptor (AR) degrader with the IUPAC name 2-(2,6-dioxopiperidin-3-yl)-5,6,7,8-tetrahydropyrrolo[3,4-g]isoquinoline-1,3-dione hydrochloride and a molecular weight of 349.77 Da . The compound contains a glutarimide moiety (thalidomide-like) that recruits the cereblon (CRBN) E3 ubiquitin ligase, classifying it as a molecular glue degrader rather than a heterobifunctional PROTAC [1]. It is listed under multiple vendor catalog numbers including HY-W584986 (MedChemExpress), T80647 (TargetMol), and M43587 (AbMole), with standard purity ≥98% . The compound is supplied for research use only, with storage at -20°C (powder, 3 years) or -80°C (in solvent, 6 months) .

Why Generic AR Antagonists Cannot Substitute for Androgen Receptor Degrader-2 in Degradation-Focused Studies


Androgen receptor-targeted therapies encompass three mechanistically distinct classes: (i) AR antagonists (e.g., enzalutamide, bicalutamide) that bind the ligand-binding domain and inhibit AR transcriptional activity without eliminating the receptor protein; (ii) heterobifunctional PROTACs (e.g., ARV-110, ARCC-4, ARD-2585) that recruit E3 ligases via a linker-tethered second ligand to ubiquitinate AR; and (iii) molecular glue degraders that induce or stabilize protein-protein interactions between AR and an E3 ligase, leading to polyubiquitination and proteasomal degradation [1]. Androgen receptor degrader-2 belongs to the third class—its CRBN-recruiting glutarimide warhead operates via a monovalent molecular glue mechanism, which yields a substantially lower molecular weight (~350 Da) compared to PROTACs (typically 700–1,000+ Da), with implications for cell permeability and physicochemical handling [2]. Substituting a PROTAC or antagonist for this compound in experiments designed to probe molecular glue-mediated AR degradation would confound mechanism-of-action interpretation and produce non-comparable degradation kinetics [3].

Quantitative Differentiation Evidence: Androgen Receptor Degrader-2 vs. PROTAC AR Degraders and Molecular Glue Analogs


Mechanism Class Differentiation: Molecular Glue (Monovalent) vs. Heterobifunctional PROTAC Architecture

Androgen receptor degrader-2 is a monovalent molecular glue that recruits the CRBN E3 ligase via a single glutarimide-containing warhead, contrasting with heterobifunctional PROTACs such as ARCC-4 and ARD-2585 that require separate AR-binding and E3-ligase-binding moieties connected by a linker . This architectural difference results in a molecular weight of 349.77 Da for androgen receptor degrader-2, versus 924 Da (typical for VHL-recruiting PROTAC ARCC-4) and 763 Da (CRBN-recruiting PROTAC ARD-2585) [1]. The monovalent design eliminates the linker, which can be a source of metabolic instability and synthetic complexity in PROTACs [2].

Molecular glue degrader CRBN E3 ligase PROTAC Mechanism of action Targeted protein degradation

Degradation Efficiency Contextualization: Placing the Molecular Glue DC50 Range Within the AR Degrader Landscape

In the broader landscape of AR degraders, PROTACs generally achieve sub-nanomolar to low-nanomolar DC50 values (ARV-110: DC50 ≤1 nM in LNCaP/VCaP; ARCC-4: DC50 ~5 nM, Dmax >98%; ARD-2585: DC50 ≤0.1 nM, Dmax >98%) [1]. The structurally related molecular glue 'AR Degrader-2' (CAS 3023359-76-1, compound 2) reports a DC50 of 0.3–0.5 μM in VCaP cells, representing a potency that is approximately 60- to 5,000-fold lower than the leading PROTACs . While a specific DC50 for androgen receptor degrader-2 (CAS 2616553-33-2) is not publicly disclosed in primary literature from non-excluded sources, its structural similarity to the CRBN-recruiting molecular glue class places its expected potency in the sub-micromolar to low-micromolar range, consistent with the molecular glue mechanism where degradation efficiency depends on induced PPI stabilization rather than binary target occupancy [2].

AR degradation DC50 VCaP cell line Degradation potency Dmax Molecular glue vs PROTAC potency

Oral Bioavailability and In Vivo Feasibility: Class-Level Contrast Between Molecular Glues and PROTACs

AR PROTAC degrader ARD-2585 achieves 51% oral bioavailability in mice, enabling oral dosing in preclinical tumor models [1]. ARV-110 (bavdegalutamide) also demonstrates oral bioavailability and has entered Phase I/II clinical trials [2]. However, PROTACs frequently violate Lipinski's Rule of Five due to their high molecular weight and extensive hydrogen bond donors/acceptors, posing formulation and absorption challenges [3]. Androgen receptor degrader-2, with MW 349.77 Da, 3 HBD, 5 HBA, and a single rotatable bond, falls well within Lipinski parameter space, suggesting favorable oral absorption potential by class inference, though no dedicated oral PK study for this specific compound was identified in accessible non-excluded literature .

Oral bioavailability Physicochemical properties Lipinski Rule of Five Drug-likeness In vivo pharmacology

Procurement Accessibility and Cost-Efficiency Relative to Clinical-Stage PROTACs

Androgen receptor degrader-2 (CAS 2616553-33-2) is available as an off-the-shelf catalog compound from multiple vendors including MedChemExpress (HY-W584986), TargetMol (T80647), AbMole (M43587), and InvivoChem (V67630), with typical purity ≥98% [1]. In contrast, clinical-stage PROTACs such as ARV-110 (bavdegalutamide) and ARV-766 are subject to material transfer agreements and limited commercial availability due to their status as investigational drugs [2]. The simpler synthetic route of the monovalent molecular glue, as referenced in patent WO2022199289, suggests a lower cost of goods compared to multi-step PROTAC syntheses requiring separate AR ligand, E3 ligase ligand, and linker coupling steps [3].

Research tool compound Procurement Catalog availability Cost Lead time

Optimal Research and Procurement Scenarios for Androgen Receptor Degrader-2


Mechanistic Studies Distinguishing Molecular Glue-Mediated AR Degradation from PROTAC- or Antagonist-Driven Pathways

Androgen receptor degrader-2 is optimally deployed in experiments designed to dissect the molecular glue mechanism of AR degradation, where the monovalent CRBN-recruiting warhead induces or stabilizes a neomorphic protein-protein interaction between AR and cereblon. This is mechanistically distinct from heterobifunctional PROTACs (e.g., ARCC-4, ARD-2585) that physically tether AR to an E3 ligase via a linker [1]. Studies comparing degradation kinetics, ubiquitination patterns, and dependence on ternary complex formation between molecular glues and PROTACs can leverage this compound to isolate class-specific pharmacological effects, particularly given its substantially lower molecular weight (349.77 Da) that eliminates linker-dependent variables [2].

Permeability and Formulation Feasibility Screening for Orally Bioavailable AR Degrader Development

With a molecular weight of 349.77 Da, three hydrogen bond donors, and only one rotatable bond, androgen receptor degrader-2 resides firmly within Lipinski Rule of Five parameter space, in contrast to most PROTAC AR degraders that exceed 700 Da and violate multiple drug-likeness criteria [1]. This makes the compound a valuable reference standard in Caco-2 or MDCK permeability assays, PAMPA studies, and solubility screens aimed at benchmarking the permeability advantage of molecular glue degraders over PROTACs. Procurement for these applications is supported by multi-vendor availability [2].

Cost-Effective Tool Compound for High-Throughput AR Degradation Screening Campaigns

For laboratories conducting medium- to high-throughput phenotypic screens requiring AR degradation readouts, the multi-vendor catalog availability (MedChemExpress, TargetMol, AbMole, InvivoChem) and simpler synthetic route of androgen receptor degrader-2 offer procurement resilience that clinical-stage PROTACs cannot match [1]. Its classification as a molecular glue rather than a PROTAC also circumvents certain intellectual property restrictions that may limit the use of clinical PROTAC candidates in commercial screening settings. The compound's modest MW facilitates DMSO solubility at standard stock concentrations (10 mM reported), simplifying automated liquid handling workflows [2].

CRBN-Dependency Validation Experiments in AR-Positive Prostate Cancer Models

Androgen receptor degrader-2 contains a thalidomide-derived glutarimide moiety that directly engages the cereblon E3 ligase substrate receptor [1]. This makes it a suitable tool for experiments requiring CRBN-dependent AR degradation, including CRBN knockout/rescue studies, competition assays with other CRBN ligands (e.g., lenalidomide, pomalidomide), and proteomic profiling of CRBN neo-substrates in AR-positive prostate cancer cell lines such as VCaP and LNCaP. In such studies, the compound serves as a CRBN-dependent comparator to VHL-recruiting PROTACs like ARCC-4, which rely on a distinct E3 ligase pathway [2].

Quote Request

Request a Quote for Androgen receptor degrader-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.